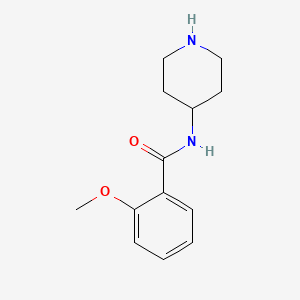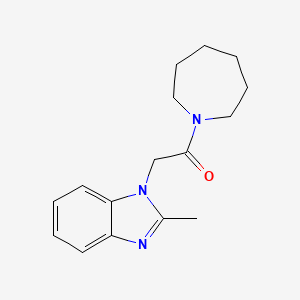![molecular formula C18H20N2O B7460285 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)
1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole, also known as DMPPB, is a chemical compound that has been studied for its potential use in various scientific research applications. DMPPB belongs to the class of benzimidazole derivatives, which have been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
科学的研究の応用
1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has been studied for its potential use in several scientific research applications, including as a ligand for imaging studies and as a modulator of ion channels. 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has been found to bind to the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling and cell survival. 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has also been shown to modulate the activity of several ion channels, including the voltage-gated sodium channel Nav1.7, which is involved in pain sensation.
作用機序
The mechanism of action of 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole is not fully understood, but it is believed to involve the modulation of ion channels and the sigma-1 receptor. 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has been shown to enhance the activity of Nav1.7, leading to increased pain sensitivity. 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has also been found to inhibit the activity of the voltage-gated potassium channel Kv1.2, which is involved in regulating neuronal excitability.
Biochemical and Physiological Effects
1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has been found to have several biochemical and physiological effects, including the modulation of ion channels and the sigma-1 receptor. 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has been shown to increase the activity of Nav1.7, leading to increased pain sensitivity. 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has also been found to inhibit the activity of Kv1.2, which is involved in regulating neuronal excitability. In addition, 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has been shown to modulate calcium signaling and cell survival through its interaction with the sigma-1 receptor.
実験室実験の利点と制限
1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has several advantages for use in lab experiments, including its high purity and stability. 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole has also been found to be effective in modulating ion channels and the sigma-1 receptor, making it a useful tool for studying these proteins. However, one limitation of 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research on 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole. One area of interest is the development of 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole derivatives with improved potency and selectivity for ion channels and the sigma-1 receptor. Another area of interest is the use of 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole as a tool for studying the role of ion channels and the sigma-1 receptor in various physiological processes, including pain sensation and neuronal excitability. Finally, the potential therapeutic applications of 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole in the treatment of pain and other disorders should be further explored.
合成法
The synthesis of 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole involves the reaction of 3-(3,4-dimethylphenoxy)propylamine with 1,2-phenylenediamine in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole in its pure form. This synthesis method has been reported in several scientific publications and has been found to be effective in producing high yields of 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole.
特性
IUPAC Name |
1-[3-(3,4-dimethylphenoxy)propyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-8-9-16(12-15(14)2)21-11-5-10-20-13-19-17-6-3-4-7-18(17)20/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMKAOLGKHSJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN2C=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)


![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)

![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)






![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)